tert-Butyl (4-(((1R,2S)-2-phenylcyclopropyl)amino)cyclohexyl)carbamate
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Overview
Description
tert-Butyl (4-(((1R,2S)-2-phenylcyclopropyl)amino)cyclohexyl)carbamate is an organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its complex structure, which includes a tert-butyl group, a phenylcyclopropyl moiety, and a cyclohexylcarbamate group. Its unique configuration makes it a valuable subject for studies in organic synthesis, medicinal chemistry, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (4-(((1R,2S)-2-phenylcyclopropyl)amino)cyclohexyl)carbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Cyclopropyl Moiety: The cyclopropyl group is introduced through a cyclopropanation reaction, often using reagents like diazomethane or Simmons-Smith reagents.
Carbamate Formation: The final step involves the formation of the carbamate group, typically through the reaction of an amine with tert-butyl chloroformate under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (4-(((1R,2S)-2-phenylcyclopropyl)amino)cyclohexyl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce primary or secondary amines.
Scientific Research Applications
tert-Butyl (4-(((1R,2S)-2-phenylcyclopropyl)amino)cyclohexyl)carbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the development of new synthetic methodologies and complex molecule construction.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory, analgesic, and anticancer activities.
Industry: Utilized in the development of new materials, including polymers and advanced composites.
Mechanism of Action
The mechanism of action of tert-Butyl (4-(((1R,2S)-2-phenylcyclopropyl)amino)cyclohexyl)carbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexylcarbamate
- tert-Butyl (1R,2S,5S)-2-amino-5-(dimethylamino)carbonylcyclohexylcarbamate oxalate
Uniqueness
tert-Butyl (4-(((1R,2S)-2-phenylcyclopropyl)amino)cyclohexyl)carbamate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its cyclopropyl and phenyl groups contribute to its rigidity and potential for specific interactions with biological targets, distinguishing it from other similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C20H30N2O2 |
---|---|
Molecular Weight |
330.5 g/mol |
IUPAC Name |
tert-butyl N-[4-[[(1R,2S)-2-phenylcyclopropyl]amino]cyclohexyl]carbamate |
InChI |
InChI=1S/C20H30N2O2/c1-20(2,3)24-19(23)22-16-11-9-15(10-12-16)21-18-13-17(18)14-7-5-4-6-8-14/h4-8,15-18,21H,9-13H2,1-3H3,(H,22,23)/t15?,16?,17-,18+/m0/s1 |
InChI Key |
IHQSWPOUPYXQNN-ZGUYJTEBSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1)N[C@@H]2C[C@H]2C3=CC=CC=C3 |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1)NC2CC2C3=CC=CC=C3 |
Origin of Product |
United States |
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